4-Phenoxy-2-phenylbutanoic acid 4-Phenoxy-2-phenylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 854624-09-2
VCID: VC3864020
InChI: InChI=1S/C16H16O3/c17-16(18)15(13-7-3-1-4-8-13)11-12-19-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18)
SMILES: C1=CC=C(C=C1)C(CCOC2=CC=CC=C2)C(=O)O
Molecular Formula: C16H16O3
Molecular Weight: 256.3 g/mol

4-Phenoxy-2-phenylbutanoic acid

CAS No.: 854624-09-2

Cat. No.: VC3864020

Molecular Formula: C16H16O3

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

4-Phenoxy-2-phenylbutanoic acid - 854624-09-2

Specification

CAS No. 854624-09-2
Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
IUPAC Name 4-phenoxy-2-phenylbutanoic acid
Standard InChI InChI=1S/C16H16O3/c17-16(18)15(13-7-3-1-4-8-13)11-12-19-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18)
Standard InChI Key FYVMNLAPQHTGCG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CCOC2=CC=CC=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(CCOC2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Analysis

4-Phenoxy-2-phenylbutanoic acid features a four-carbon chain (butanoic acid) with a phenyl group at the second carbon and a phenoxy group at the fourth carbon. The InChI key (PPKAIMDMNWBOKN-UHFFFAOYSA-N) confirms its stereochemical configuration, highlighting the spatial arrangement critical for its interactions in biological systems . The carboxylic acid moiety at the terminal position enables hydrogen bonding, while the aromatic rings contribute to hydrophobic interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC16H16O3\text{C}_{16}\text{H}_{16}\text{O}_{3}
Molecular Weight256.3 g/mol
CAS Number854624-09-2
Purity (Commercial)≥95%
Predicted LogP~3.5 (High lipophilicity)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-phenoxy-2-phenylbutanoic acid typically involves nucleophilic substitution or coupling reactions. A method analogous to the synthesis of 4-phenoxybenzoic acid (CAS 2215-77-2) provides insights into its production . For example:

  • Phenoxide Formation: Phenol reacts with sodium hydroxide to form sodium phenoxide .

  • Nucleophilic Attack: The phenoxide ion displaces a leaving group (e.g., chloride) from a suitably substituted butanoic acid derivative, such as 2-phenyl-4-chlorobutanoic acid, in a polar aprotic solvent like tetralin .

  • Acidification: The intermediate is protonated with hydrochloric acid to yield the final product .

Table 2: Representative Synthesis Conditions

StepConditionsYield
Phenoxide preparation60°C, 2 hours, aqueous NaOH>90%
Coupling reaction150°C, 10 hours, tetralin89%
PurificationEthanol recrystallization99.5%

Physicochemical Properties

Solubility and Reactivity

The compound is sparingly soluble in water (estimated <1 g/L at 25°C) but dissolves readily in ethanol, chloroform, and dimethyl sulfoxide . The carboxylic acid group confers acidity (pKa4.7\text{p}K_a \approx 4.7), enabling salt formation with bases .

Future Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways.

  • Synthetic Optimization: Develop greener catalysts to improve yield.

  • Therapeutic Screening: Test efficacy in protein-misfolding disease models.

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